BE“GHE Validation & Comparative

Check Availability & Pricing

ML347: A Potent and Selective Inhibitor of ALK2
Over ALK3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML347

Cat. No.: B609147

A detailed comparison for researchers, scientists, and drug development professionals.

ML347 has emerged as a valuable chemical probe for dissecting the roles of Activin receptor-
like kinase-2 (ALK2) in cellular signaling. Its high selectivity for ALK2 over the closely related
ALK3 makes it a superior tool for studying the specific functions of ALK2 in pathways such as
bone morphogenetic protein (BMP) signaling. This guide provides a comprehensive
comparison of ML347's performance against other inhibitors and details the experimental data
supporting its selectivity.

Quantitative Comparison of Inhibitor Potency

The selectivity of ML347 for ALK2 is most evident when comparing its half-maximal inhibitory
concentration (IC50) against ALK2 and ALK3. The following table summarizes the IC50 values
of ML347 and other common ALK inhibitors.
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. Other Notable
ALK2 IC50 ALK3 IC50 Selectivity
Compound Targets (IC50
(nM) (nM) (ALK3/ALK2) in nM)
inn

ALK1 (46), ALK6

MIL347 3201112 1080001102 >300-fod[HII oo

ALK1 (0.8), ALK6
(16.7)[4][5]

LDN-193189 5 30 6-fold

Potent AMPK
inhibitor (Ki =
Dorsomorphin 109), also
(Compound C) inhibits ALK2,
ALK3, and
ALK6[6]

ML347 demonstrates a remarkable >300-fold selectivity for ALK2 over ALK3, a significant
improvement compared to other widely used inhibitors like LDN-193189.[1][2][3] This high
selectivity minimizes off-target effects on ALK3, enabling more precise investigation of ALK2-
mediated signaling.

ALK2/ALK3 Signaling Pathway

Both ALK2 and ALK3 are type | receptors in the bone morphogenetic protein (BMP) signaling
pathway. Upon ligand binding, these receptors form a complex with a type 1l receptor, leading
to the phosphorylation and activation of downstream SMAD proteins (SMAD1, SMAD5, and
SMADS). These activated SMADs then translocate to the nucleus to regulate gene expression.
While both ALK2 and ALK3 utilize this common pathway, their distinct expression patterns and
potential for forming heterodimers suggest they can have non-redundant and even opposing
roles in certain biological contexts.[7][8]
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Figure 1. Simplified BMP/SMAD signaling pathway for ALK2 and ALK3.
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Experimental Protocols

The determination of inhibitor potency is crucial for validating selectivity. The following is a

generalized protocol for an in vitro kinase assay to determine IC50 values.

In Vitro Kinase Assay for IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.

Materials:

Recombinant ALK2 and ALK3 enzymes

Kinase substrate (e.g., casein)

ATP

Kinase assay buffer

ML347 and other test compounds

ADP-GIlo™ Kinase Assay Kit (or similar)

Microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., ML347) in the
appropriate solvent (e.g., DMSO).

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.

Inhibitor Addition: Add the diluted inhibitor to the wells. Include control wells with solvent only
(no inhibitor).

Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP
produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically
involves adding a reagent to deplete unused ATP, followed by a second reagent to convert
ADP to ATP, which is then detected via a luciferase-based reaction.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor
concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response
curve.[9][10]

Experimental Workflow for Kinase Inhibitor
Selectivity Profiling

A systematic workflow is essential for reliably assessing the selectivity of a kinase inhibitor.
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Figure 2. General workflow for kinase inhibitor selectivity profiling.

This workflow begins with the synthesis and purification of the compound of interest. A primary
screen is conducted against the target kinase (ALK2) to identify inhibitory activity.
Subsequently, a full dose-response curve is generated to determine the precise IC50 value for
the target kinase. To assess selectivity, the compound is then screened against a panel of
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related kinases, with a particular focus on those with high sequence homology, such as ALK3.
Full IC50 determinations are then performed for any off-targets identified in the selectivity
screen. Finally, the data is analyzed to compare the potency against the primary target versus
off-targets, thereby establishing the selectivity profile of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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